

A Technical Guide to the Spectroscopic Properties of 4-Amino-L-phenylalanine

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Compound of Interest

Compound Name: 4-Aminophenylalanine

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This technical guide provides a comprehensive overview of the core spectroscopic data for 4-Amino-L-phenylalanine, a non-canonical aromatic amino acid. Its unique structure makes it a valuable tool in pharmaceutical development, biochemical research, and protein engineering, where it can be used as a fluorescent probe or a building block for novel peptides and proteins. [1] This document outlines key quantitative data, detailed experimental protocols for its characterization, and logical workflows for its analysis.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for 4-Amino-L-phenylalanine. Data for the parent amino acid, L-phenylalanine, is included for comparative purposes where specific experimental data for the 4-amino derivative is not readily available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the chemical structure of 4-Amino-L-phenylalanine. The addition of an amino group to the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons compared to L-phenylalanine.

Table 1: ^1H NMR Spectroscopic Data (Data for L-phenylalanine is from a 500 MHz spectrum in H_2O)

Proton Assignment	4-Amino-L-phenylalanine (Estimated δ , ppm)	L-phenylalanine (δ , ppm)	Multiplicity
H α	~3.9 - 4.1	3.98	Doublet of doublets (dd)
H β	~3.0 - 3.3	3.11, 3.27	Multiplet (m)
Aromatic H (ortho to - CH ₂)	~7.0 - 7.2	7.37	Multiplet (m)
Aromatic H (ortho to - NH ₂)	~6.6 - 6.8	7.37	Multiplet (m)

Note: Specific, high-resolution peak assignments for 4-Amino-L-phenylalanine were not available in the cited literature. The estimated shifts are based on general principles of substituent effects on aromatic rings.

Table 2: ^{13}C NMR Spectroscopic Data (Data for L-phenylalanine is from a 125 MHz spectrum in H₂O)

Carbon Assignment	4-Amino-L-phenylalanine (Expected δ , ppm)	L-phenylalanine (δ , ppm)
C=O (Carboxyl)	~175 - 178	174.3
C α	~55 - 58	56.1
C β	~37 - 40	37.9
Aromatic C (quaternary, C-CH ₂)	~125 - 128	137.2
Aromatic C (quaternary, C-NH ₂)	~145 - 148	-
Aromatic C (ortho to -CH ₂)	~130 - 132	129.3
Aromatic C (ortho to -NH ₂)	~115 - 118	128.5
Aromatic C (para to -CH ₂)	-	126.9

Note: Specific experimental data for 4-Amino-L-phenylalanine was not found. Expected shifts are predicted based on the known electronic effects of an amino substituent.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data

Parameter	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[1]
Molecular Weight	180.20 g/mol	[1]
Monoisotopic Mass	180.089877630 Da	[1]
Key Fragments (m/z)	180 [M] ⁺ , 136 [M-COOH] ⁺ , 107 [C ₇ H ₉ N] ⁺ , 106 [C ₇ H ₈ N] ⁺	Predicted based on Phenylalanine fragmentation [2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of an amino acid is characterized by vibrations of the amino group (NH_3^+), carboxylate group (COO^-), and the side chain.

Table 4: Key IR Absorption Bands (Comparative data from L-phenylalanine)[3][4]

Vibrational Mode	Expected Wavenumber (cm^{-1})	Functional Group
N-H Stretch	3200 - 3400 (m)	Primary amine (-NH ₂)
N-H Stretch (zwitterion)	3000 - 3200 (s, br)	Ammonium (-NH ₃ ⁺)
C-H Stretch (aromatic)	3000 - 3100 (m)	Aromatic Ring
C-H Stretch (aliphatic)	2850 - 3000 (m)	-CH ₂ - and -CH-
C=O Stretch (zwitterion)	1580 - 1610 (s)	Carboxylate (COO ⁻), asymmetric
N-H Bend (zwitterion)	1500 - 1550 (s)	Ammonium (-NH ₃ ⁺)
C=C Stretch	1500 - 1600 (m)	Aromatic Ring
C-O Stretch	1300 - 1420 (s)	Carboxylate (COO ⁻), symmetric
C-N Stretch	1250 - 1335 (s)	Aromatic Amine
C-H "oop" Bend	800 - 860 (s)	para-disubstituted aromatic

UV-Visible Spectroscopy

The aromatic ring in 4-Amino-L-phenylalanine acts as a chromophore. The presence of the electron-donating amino group on the phenyl ring causes a significant red-shift (bathochromic shift) in the absorption maxima compared to L-phenylalanine.

Table 5: UV-Visible Absorption Data

Parameter	4-Amino-L-phenylalanine	L-phenylalanine (for comparison)
λ_{max}	~230-240 nm and ~280 nm (predicted)	~198 nm, ~258 nm[5]

Note: The predicted absorption maxima are based on the known red-shift effect of an amino substituent on the phenyl ring, similar to the shift observed between phenylalanine and tyrosine.[6] The electronic transitions for a related compound, 4-cyanophenylalanine, are red-shifted compared to phenylalanine, supporting this prediction.[7]

Experimental Protocols

The following sections provide detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on established techniques for amino acid analysis.

NMR Spectroscopy Protocol (^1H and ^{13}C)

- Sample Preparation: Dissolve 10-50 mg of 4-Amino-L-phenylalanine in 0.5-0.7 mL of deuterium oxide (D_2O).[8] For enhanced solubility or to study pH effects, small aliquots of DCI or NaOD can be used to adjust the pH.[8]
- Internal Standard: For quantitative NMR (qNMR), add a known concentration of an internal standard such as terephthalic acid or sulfoisophthalic acid.[9]
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer (e.g., 400 MHz or higher).
 - ^1H NMR: Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Use a standard 1D pulse program with proton decoupling.[8] Typical parameters include a spectral width of 0-200 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .[8]

- Data Processing: Process the raw data (FID) with Fourier transformation. Reference the spectra using the residual solvent peak or an internal standard.

Mass Spectrometry Protocol (ESI-MS)

- Sample Preparation: Prepare a stock solution of the sample in an organic solvent like methanol or acetonitrile, or in water, at a concentration of approximately 1 mg/mL.[10]
- Dilution: Take a small aliquot (e.g., 10 μ L) of the stock solution and dilute it to a final concentration of 1-10 μ g/mL in a solvent mixture suitable for electrospray ionization (ESI), such as 50:50 acetonitrile:water with 0.1% formic acid.[10][11]
- Instrumentation: Use a mass spectrometer equipped with an ESI source.
- Data Acquisition: Infuse the sample directly or via liquid chromatography (LC). Acquire data in positive ion mode. For fragmentation analysis (MS/MS), select the precursor ion (m/z 181.1 for $[M+H]^+$) and apply collision-induced dissociation (CID).[12]

FT-IR Spectroscopy Protocol

- Sample Preparation: For solid-state analysis, mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the powder directly onto the crystal.[13]
- Background Collection: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
- Data Acquisition: Place the sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm^{-1} .
- Data Processing: The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction by the instrument software.

UV-Visible Spectroscopy Protocol

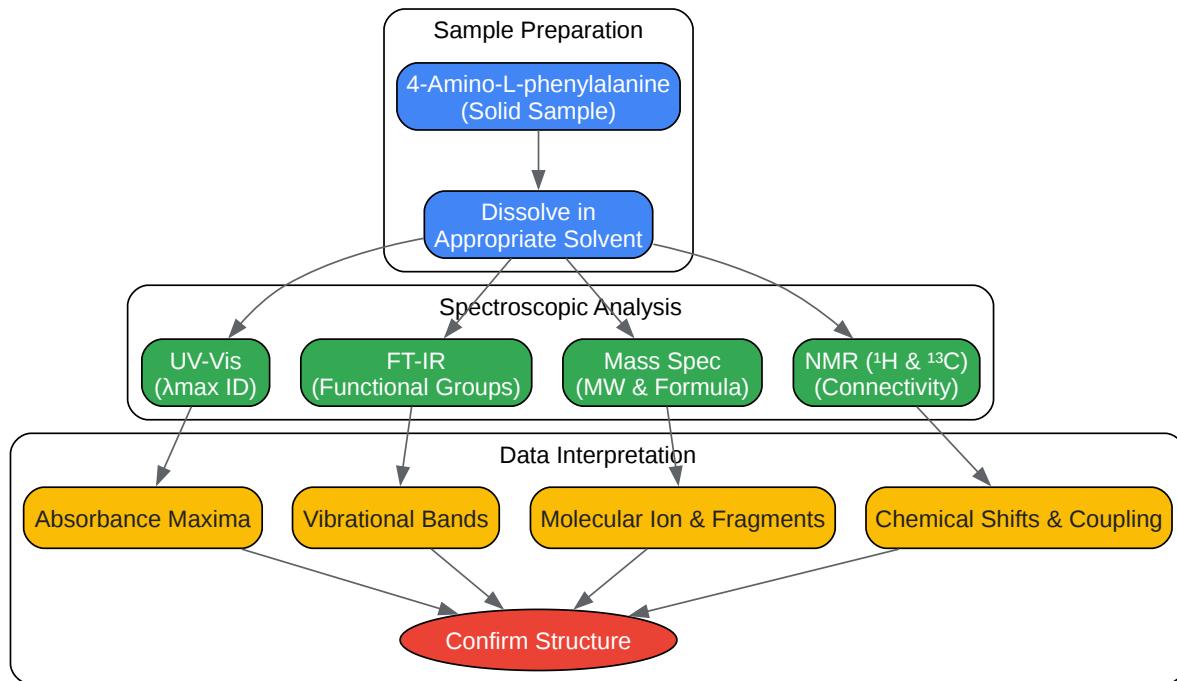
- Sample Preparation: Prepare a stock solution of 4-Amino-L-phenylalanine in a UV-transparent solvent, typically deionized water or a buffer solution (e.g., phosphate buffer).[\[14\]](#)
[\[15\]](#) Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Blanking: Fill a quartz cuvette with the solvent used for sample preparation and use it to zero the instrument (set the baseline).[\[14\]](#)
- Data Acquisition: Replace the blank cuvette with the sample cuvette. Scan a wavelength range from approximately 200 nm to 400 nm to identify all absorption maxima.[\[16\]](#)

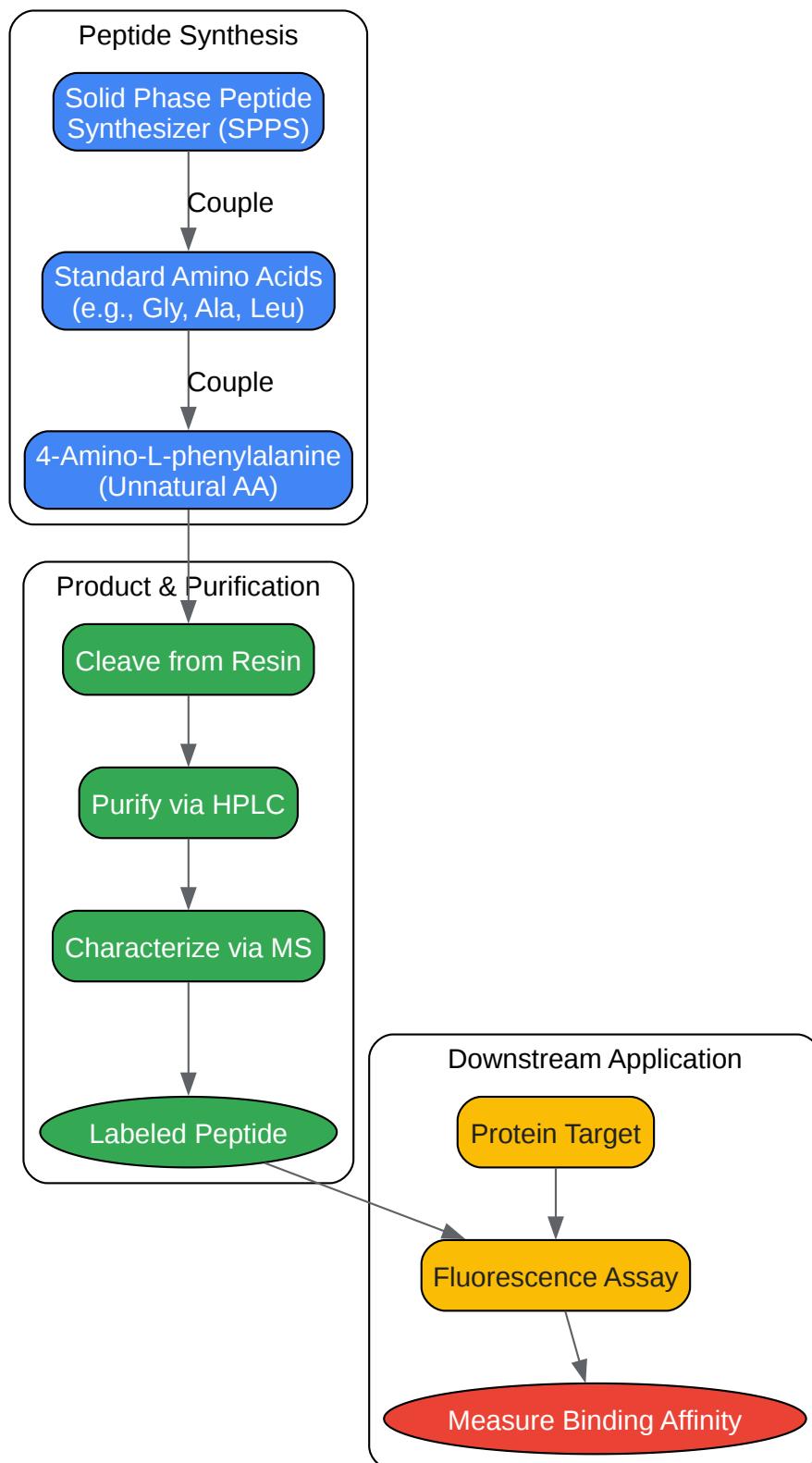
Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key logical workflows and conceptual pathways relevant to the analysis and application of 4-Amino-L-phenylalanine.

Spectroscopic Characterization Workflow

This diagram outlines the systematic process for the complete spectroscopic identification and characterization of 4-Amino-L-phenylalanine.



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